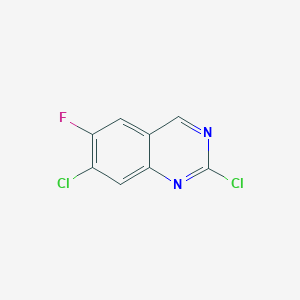
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium mono(1,3-dihydroxypropan-2-yl phosphate) mono(2,3-dihydroxypropyl phosphate) hydrate is a chemical compound with the molecular formula C6H9O6P2Na2·H2O. It is a mixture of two phosphate esters, both of which contain hydroxyl groups, making it a versatile compound in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of 1,3-dihydroxypropan-2-ol with phosphoric acid under controlled conditions.
Another method involves the esterification of 2,3-dihydroxypropyl phosphate with sodium hydroxide.
Industrial Production Methods:
Industrial production typically involves large-scale esterification reactions, where the reactants are mixed in a reactor vessel under specific temperature and pressure conditions to ensure high yield and purity.
The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the phosphate groups to their corresponding phosphites.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and strong acids are used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Phosphites.
Substitution: Alkylated phosphate esters.
Chemistry:
Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Employed in the study of phosphate ester chemistry and their properties.
Biology:
Investigated for its potential role in biological systems, particularly in cellular signaling pathways.
Studied for its effects on enzyme activity and metabolic processes.
Medicine:
Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Research is ongoing to determine its therapeutic potential in treating various diseases.
Industry:
Utilized in the production of detergents, cosmetics, and other consumer goods.
Employed as an additive in food and beverage products for its preservative properties.
作用機序
The compound exerts its effects through interactions with molecular targets and pathways involved in cellular processes. It may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and signaling cascades. The exact mechanism of action depends on the specific application and context in which the compound is used.
類似化合物との比較
Sodium dihydrogen phosphate (NaH2PO4): A simple phosphate salt used in various applications, but lacks the hydroxyl groups present in the compound .
Sodium monohydrogen phosphate (Na2HPO4): Another phosphate salt with different properties and uses.
Disodium hydrogen phosphate (Na2HPO4·H2O): Similar in structure but with different hydration states and applications.
Uniqueness:
The presence of multiple hydroxyl groups in the compound provides unique chemical properties, making it more versatile in reactions and applications compared to simpler phosphate salts.
特性
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl hydrogen phosphate;2,3-dihydroxypropyl hydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;;/h2*3-5H,1-2H2,(H2,6,7,8);;;1H2/q;;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVKBWMPOWUVDG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)(O)[O-])O.C(C(COP(=O)(O)[O-])O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Na2O13P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8132124.png)
![1-[(1R,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]-N-[2-[[(1S,2S,4S)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methylsulfonylamino]cyclohexyl]methanesulfonamide](/img/structure/B8132132.png)



![7-Bromo-1h-pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B8132168.png)

![(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid;hydrate](/img/structure/B8132189.png)
![6-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8132205.png)




